4-fluoro-N,N-dimethyl-2-nitroaniline

Description

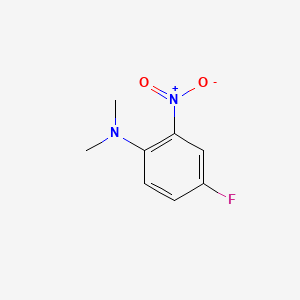

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCUVPLVTHHXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586068 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69261-01-4 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 4-fluoro-N,N-dimethyl-2-nitroaniline

An In-depth Technical Guide to the Physical Properties of 4-fluoro-N,N-dimethyl-2-nitroaniline

Introduction: Contextualizing a Niche Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. This compound (CAS No. 69261-01-4) emerges as a compound of significant interest, embodying a unique electronic and steric profile. The presence of a fluorine atom, a potent bioisostere and metabolic blocker, combined with the strong electron-withdrawing nitro group and the electron-donating dimethylamino group, creates a highly polarized aromatic system. This distinct substitution pattern makes it a valuable synthetic intermediate for creating complex heterocyclic systems and novel pharmaceutical candidates.

This guide provides a comprehensive overview of the known and predicted . As experimental data for this specific molecule is not extensively published, we will combine computational data from reputable databases with expert analysis based on structurally analogous compounds. This approach ensures a scientifically grounded resource for researchers, offering both concrete data points and a predictive framework for handling this compound in a laboratory setting. We will delve into standard methodologies for experimental verification, emphasizing the causal reasoning behind protocol design to empower scientists in their research endeavors.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the core physical and chemical properties is essential for experimental planning, from reaction setup to safety considerations. The following table consolidates data from various chemical databases. It is critical to note that most publicly available physical properties for this compound are computationally predicted rather than experimentally verified.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Identifier | PubChem[1] |

| CAS Number | 69261-01-4 | Identifier | PubChem, American Elements[1][2] |

| Molecular Formula | C₈H₉FN₂O₂ | Intrinsic | PubChem, American Elements[1][2] |

| Molecular Weight | 184.17 g/mol | Intrinsic | PubChem, American Elements[1][2] |

| Appearance | Solid (predicted) | Predicted | American Elements[2] |

| Melting Point | Not Experimentally Determined | - | - |

| Boiling Point | 274.4 °C at 760 mmHg | Computed | American Elements[2] |

| Density | 1.284 g/cm³ | Computed | American Elements[2] |

| Flash Point | 119.8 °C | Computed | American Elements[2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (predicted) | Predicted | Fisher Scientific[3] (by analogy) |

Predicted Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.5-8.0 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the dimethylamino group will be the most upfield.

-

Aliphatic Region (δ ~3.0 ppm): The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and should appear as a sharp singlet, integrating to 6H.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbons attached to the nitro and dimethylamino groups will be significantly shifted downfield and upfield, respectively, due to their electronic effects.

-

Aliphatic Carbon (δ ~40-45 ppm): A single signal corresponding to the two equivalent methyl carbons of the dimethylamino group.

-

-

FTIR Spectroscopy : Infrared spectroscopy is ideal for identifying the key functional groups.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.

-

C-N Stretch (Aromatic Amine): A moderate band around 1300-1360 cm⁻¹.

-

Aromatic C=C Stretch: Multiple moderate to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Signals for aromatic C-H bonds will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization) :

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 184, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would likely include the loss of a nitro group (-NO₂, m/z 46), resulting in a fragment at m/z 138, and the loss of a methyl group (-CH₃, m/z 15), leading to a fragment at m/z 169.

-

Experimental Workflow for Physical Characterization

For any newly synthesized or procured batch of this compound, a systematic workflow is required to verify its identity and purity. The following diagram and protocols outline this process.

Caption: Workflow for the physical characterization of a solid organic compound.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive technique to assess the purity of a sample. A pure compound should ideally yield a single spot under various solvent conditions. The choice of a 3:1 Hexane:Ethyl Acetate system is based on the predicted moderate polarity of the molecule; this ratio can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4.

Methodology:

-

Preparation: Prepare a developing chamber with a 3:1 (v/v) mixture of n-hexane and ethyl acetate. Place a filter paper inside to ensure solvent vapor saturation and close the lid.

-

Spotting: Dissolve a small amount (~1 mg) of the compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.

-

Development: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the spot. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.

-

Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

Analysis: A single spot indicates high purity. Multiple spots suggest the presence of impurities. Calculate the Rf value (distance traveled by spot / distance traveled by solvent front) for documentation.

Protocol 2: Melting Point Determination

Rationale: The melting point is a crucial physical constant for a pure crystalline solid. A sharp melting range (typically < 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 20 °C below the expected melting point (based on analogs like 4-fluoro-2-nitroaniline, a starting point could be ~70 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Protocol 3: Qualitative Solubility Screening

Rationale: Understanding a compound's solubility is vital for choosing appropriate solvents for reactions, purification, and formulation. This protocol provides a systematic way to screen solubility in common laboratory solvents of varying polarities.

Methodology:

-

Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Addition: To each test tube, add approximately 10 mg of this compound.

-

Observation: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

Heating (Optional): For tubes where the compound is sparingly soluble, gently warm the mixture to determine if solubility increases with temperature. Record these observations. Based on analogs, solubility is expected to be poor in non-polar solvents like hexane and water, but good in polar aprotic solvents like acetone and dichloromethane.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous compounds and suppliers indicate that it should be handled with care.

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust or powder.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Conclusion

This compound is a specialty chemical with significant potential as a synthetic building block. This guide has synthesized the available computational data and provided a predictive framework for its physical and spectroscopic properties. While experimental verification remains a necessary step for any researcher utilizing this compound, the detailed protocols and analytical predictions herein offer a robust starting point for its characterization. By understanding the causality behind these characterization methods, scientists can confidently and safely integrate this promising molecule into their research and development workflows.

References

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16440018, this compound. Retrieved from [Link]

-

American Elements. (n.d.). N,N-Dimethyl 4-fluoro-2-nitroaniline. Retrieved from [Link]

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

- (No Source Used)

Sources

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-fluoro-N,N-dimethyl-2-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful progression of a chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates formulation strategies, reaction conditions, and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 69261-01-4), a compound of interest in various research and development pipelines.[1][2][3] We will dissect the molecular attributes that govern its solubility, provide a theoretical framework for solvent selection, and present a robust, field-proven experimental protocol for quantitative solubility determination. This document is designed not merely as a repository of data, but as a practical manual to empower researchers to make informed, causality-driven decisions in the laboratory.

Molecular Profile and Physicochemical Properties

A molecule's structure is the primary determinant of its behavior. Understanding the functional groups and overall architecture of this compound is critical to predicting and interpreting its solubility.

Key Structural Features:

-

Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic backbone.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient. The oxygen atoms are potential hydrogen bond acceptors.

-

Fluoro Group (-F): A highly electronegative atom that contributes to the molecule's overall polarity.

-

Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is a weak hydrogen bond acceptor and adds some steric bulk.

The interplay of these groups results in a molecule with significant polarity but lacking a hydrogen bond donor, which is a crucial factor in its solubility profile.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O₂ | [1][2][4] |

| Molecular Weight | 184.17 g/mol | [1][4] |

| CAS Number | 69261-01-4 | [1][2][3][4] |

| Appearance | Solid (Typical) | [2] |

| Boiling Point | 274.4 °C at 760 mmHg | [2] |

| Density | 1.284 g/cm³ | [2] |

Diagram: Molecular Structure and Key Functional Groups

The following diagram illustrates the structural features of this compound that influence its solubility.

Caption: Molecular structure and functional group analysis.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the molecular structure, this compound is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While the compound cannot donate a hydrogen bond, its nitro and fluoro groups can act as acceptors. Moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents are polar but do not donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solubility. Solvents like Dichloromethane and Chloroform are often reported as effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The significant polarity of this compound makes it unlikely to dissolve well in these solvents. It is expected to be insoluble or sparingly soluble.

Quantitative Solubility Determination: A Validated Protocol

When precise solubility data is unavailable or required for a specific solvent system and temperature, it must be determined empirically. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[6][7][8]

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[6][8]

Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials. Expert Insight: "Excess" is critical; ensure undissolved solid remains at the end of the experiment to guarantee saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.[9] Trustworthiness Check: A preliminary kinetic study should be performed by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a mandatory step to remove any microscopic solid particles that could otherwise falsely inflate the measured concentration.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount. Researchers must consult the latest Safety Data Sheet (SDS) before use.[10][11][12][13][14]

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid formation of dust and aerosols.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

-

Hazards: The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]

-

Skin Contact: Immediately wash off with soap and plenty of water.[10][12]

-

Eye Contact: Rinse cautiously with water for several minutes.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

Conclusion

This guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. By integrating an understanding of its molecular structure with the robust shake-flask methodology, researchers can confidently predict, determine, and utilize its solubility properties. This foundational knowledge is indispensable for optimizing experimental conditions, developing formulations, and advancing scientific discovery.

References

- Experiment 1 Determination of Solubility Class. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

-

Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

-

N,N-Dimethyl 4-fluoro-2-nitroaniline | CAS 69261-01-4. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

SAFETY DATA SHEET. (2009, September 26). Durham Tech. Retrieved from [Link]

-

N,N-Dimethyl 4-Fluoro-2-Nitroaniline. (n.d.). Chemicalbridge. Retrieved from [Link]

Sources

- 1. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. usbio.net [usbio.net]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. durhamtech.edu [durhamtech.edu]

purity and assay of commercial 4-fluoro-N,N-dimethyl-2-nitroaniline

An In-depth Technical Guide to the Purity and Assay of Commercial 4-fluoro-N,N-dimethyl-2-nitroaniline

Abstract

This compound is a key chemical intermediate whose utility in the pharmaceutical and fine chemical industries is contingent upon its purity.[1][2] This guide provides a comprehensive framework for the analysis of this compound, moving beyond procedural recitation to explain the scientific rationale behind the methodologies. We will explore the likely impurity profile based on common synthetic routes and detail robust, validated analytical methods for both purity assessment and accurate assay determination. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of how to qualify this critical starting material.

Compound Profile and Significance

This compound (CAS No. 69261-01-4) combines several features that make it a versatile synthetic building block.[3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity in target molecules, a common strategy in medicinal chemistry.[1] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a reactive handle for subsequent synthetic transformations.[2] Given its role as a precursor, its purity is not merely a quality metric but a critical determinant of the yield, impurity profile, and ultimate safety of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69261-01-4 | [3][4][5] |

| Molecular Formula | C₈H₉FN₂O₂ | [3][5][6] |

| Molecular Weight | 184.17 g/mol | [3][5] |

| Appearance | Typically a yellow to orange solid | N/A |

| IUPAC Name | This compound | [4] |

Synthetic Routes and the Genesis of Impurities

A robust analytical strategy is built upon a thorough understanding of how a compound is made. The impurities present in a commercial batch are not random; they are relics of the synthetic pathway, including starting materials, by-products, and intermediates. Two plausible synthetic routes for this compound are:

-

Route A: Nitration of 4-fluoro-N,N-dimethylaniline. This involves an electrophilic aromatic substitution. The dimethylamino group is a strong activating, ortho-, para-director. Since the para position is blocked by fluorine, nitration is directed to the ortho position.

-

Route B: N,N-dimethylation of 4-fluoro-2-nitroaniline. This involves the alkylation of the primary amine of the commercially available 4-fluoro-2-nitroaniline.[7]

The choice of synthesis route dictates the potential impurity profile that must be targeted by analytical methods.

Caption: Relationship between synthetic routes and potential impurities.

Table 2: Potential Impurities in Commercial this compound

| Potential Impurity | Likely Origin | Significance |

| 4-fluoro-N,N-dimethyl-3-nitroaniline | Route A: By-product of nitration. | Positional isomers can have different reactivity and toxicity. Must be separated and quantified. |

| 4-fluoro-N,N-dimethylaniline | Route A: Unreacted starting material. | Can interfere with subsequent reactions. |

| 4-fluoro-2-nitroaniline | Route B: Unreacted starting material. | A primary amine impurity can lead to unwanted side-products. |

| 4-fluoro-N-methyl-2-nitroaniline | Route B: Intermediate from incomplete dimethylation. | Can impact stoichiometry and yield of downstream processes. |

| Residual Solvents (e.g., Toluene, DMF) | Both routes: Reaction or purification solvents. | Must be controlled to levels specified by ICH guidelines (e.g., ICH Q3C). |

Analytical Methodologies: A Validated Approach

The core of quality assessment lies in the application of robust and validated analytical methods. For a compound like this compound, a multi-technique approach is essential for a comprehensive evaluation. The primary techniques are High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and identity confirmation.

The validation of these methods is paramount to ensure their reliability.[8] This process demonstrates that an analytical procedure is suitable for its intended purpose, providing evidence of its accuracy, precision, and specificity.[9] Regulatory bodies like the FDA and international standards such as the ICH guidelines provide a framework for this validation.[10][11]

Caption: Integrated workflow for purity and assay determination.

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for this analysis due to its high resolution, reproducibility, and suitability for non-volatile aromatic compounds.[12] A reversed-phase (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

-

Stationary Phase (Column): A C18 (octadecylsilane) column is selected because its non-polar nature provides excellent retention and separation for moderately polar aromatic amines and nitro-compounds.[13] The potential impurities, ranging from the less polar starting material (in Route A) to the more polar starting material (in Route B), can be effectively resolved.

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient is superior to an isocratic method for impurity analysis as it allows for the effective elution of both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime, ensuring sharp peaks for all components.[14]

-

Detector: A UV-Vis detector is ideal. The conjugated aromatic system and nitro group in the analyte and its likely impurities result in strong chromophores, leading to high sensitivity at wavelengths such as 254 nm.[13]

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | 0.01M Potassium Phosphate Buffer, pH 3.0 | Buffering ensures consistent retention times by controlling the ionization state of the analytes. |

| Mobile Phase B | Acetonitrile | Strong organic solvent providing good peak shape and elution strength. |

| Gradient | 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B; 35 min: 30% B | A shallow gradient ensures resolution of closely eluting isomers and impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[14] |

| Detection | UV at 254 nm | High absorbance wavelength for nitroaromatic compounds. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.

-

Sample Preparation: Prepare the commercial sample in the same manner as the standard to achieve a target concentration of ~500 µg/mL.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

-

Analysis: Inject the standard and sample solutions.

-

Calculations:

-

Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x 100

-

Purity (% by Area Normalization): (Area of Main Peak / Sum of All Peak Areas) x 100

-

Volatile Impurities and Identity Confirmation by GC-MS

Gas chromatography is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents.[15] When coupled with a mass spectrometer (MS), it becomes a powerful tool for definitive identification, providing a molecular fingerprint for each compound.[16][17]

Causality Behind Experimental Choices:

-

Technique: Headspace GC is used for residual solvents to avoid injecting non-volatile matrix components onto the GC column, which would cause contamination and degrade performance.

-

Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of common organic solvents.

-

Detector: A mass spectrometer provides unparalleled specificity. It allows for the identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and provides structural information that other detectors cannot.[18]

Table 4: Recommended GC-MS Method Parameters (for Residual Solvents)

| Parameter | Recommended Setting | Rationale |

| Technique | Headspace Sampling | Isolates volatile analytes from the non-volatile sample matrix. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for good separation of common solvents. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |

| Oven Program | Initial 40°C (hold 5 min), ramp to 220°C at 10°C/min | Separates highly volatile solvents at the start and elutes less volatile ones later. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Experimental Protocol: GC-MS Analysis

-

Standard Preparation: Prepare a stock standard containing known concentrations of potential residual solvents (e.g., toluene, methanol, acetone) in a suitable solvent like DMSO.

-

Sample Preparation: Accurately weigh approximately 100 mg of the commercial sample into a headspace vial. Add a known amount of the dissolution solvent (e.g., 1 mL of DMSO).

-

Analysis: Place the vials in the headspace autosampler and analyze using the conditions in Table 4.

-

Quantification: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of the prepared standards.

Method Validation: Ensuring Trustworthiness

A protocol is only as reliable as its validation. The analytical methods described must be validated to ensure they are fit for purpose. This is a core tenet of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies.[9]

Table 5: Key Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, etc.[19] | Peak purity analysis (e.g., via PDA detector) shows no co-elution. Impurities are well-resolved from the main peak. |

| Linearity | To demonstrate a proportional relationship between concentration and analytical response.[19] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |

| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%. |

| Range | The interval between the upper and lower concentration of analyte for which the method is accurate and precise. | Derived from linearity and accuracy studies. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[19] | No significant change in results when parameters like mobile phase pH, flow rate, or column temperature are slightly varied. |

Conclusion

The comprehensive analysis of commercial this compound requires a scientifically-grounded, multi-faceted approach. By understanding the potential impurity profile derived from its synthesis, we can deploy targeted and robust analytical methods. The combination of a validated reversed-phase HPLC method for assay and purity, complemented by GC-MS for volatile analysis and identity confirmation, provides a self-validating system for quality control. This ensures that the material meets the stringent requirements for its use in high-value applications, safeguarding the integrity of the final products for researchers and drug development professionals.

References

-

N,N-Dimethyl 4-fluoro-2-nitroaniline | CAS 69261-01-4. AMERICAN ELEMENTS®.

-

N,N-Dimethyl 4-fluoro-2-nitroaniline CAS: 69261-01-4. United States Biological.

-

N,N-Dimethyl 4-Fluoro-2-Nitroaniline. Chemicalbridge.

-

Validation of Impurity Methods, Part I. LCGC International.

-

This compound. ChemScene.

-

This compound. R&D MATE.

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

-

Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.

-

Analytical Method Validation. PharmaState Academy.

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

-

Chromatographic determination of amines in food samples. University of Helsinki.

-

Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. ScienceDirect.

-

Synthesis of 4,5-difluoro-2-nitroaniline. PrepChem.com.

-

CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. Google Patents.

-

Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column. SIELC Technologies.

-

AMINES, AROMATIC 2002. NIOSH - CDC.

-

4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum. ChemicalBook.

-

This compound. Benchchem.

-

4-Fluoro-2-nitroaniline 97. Sigma-Aldrich.

-

2-Fluoro-N,N-dimethyl-4-nitroaniline. Appchem.

-

A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Benchchem.

-

4-Fluoro-2-nitroaniline. PubChem.

-

CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.

-

4-FLUORO-2-NITROANILINE. ChemicalBook.

-

4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR spectrum. ChemicalBook.

-

4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum. ChemicalBook.

-

WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope.

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.

-

N,N-DIMETHYL-4-NITROANILINE(100-23-2) 1H NMR spectrum. ChemicalBook.

-

This compound. PubChem.

-

Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed.

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.

-

HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. Benchchem.

-

Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline.

-

A Novel RP-HPLC Method for the Determination of Bharangin in Ghantu Bharangi Crude Extracts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. fda.gov [fda.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

- 19. pharmastate.academy [pharmastate.academy]

An In-depth Technical Guide to 4-fluoro-N,N-dimethyl-2-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethyl-2-nitroaniline, a key aromatic intermediate in the synthesis of various high-value chemical entities. The document delves into the compound's historical context, details its physicochemical properties, and presents a thorough examination of its synthesis, including a plausible detailed experimental protocol. Furthermore, this guide explores the significant applications of this compound, particularly in the realms of pharmaceutical and materials science research.

Introduction: Unveiling a Versatile Building Block

This compound, identified by its CAS number 69261-01-4, is a substituted aromatic amine that has garnered interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group strategically positioned on a benzene ring, imparts a unique combination of electronic and steric properties.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a crucial aspect in drug design.[2] Simultaneously, the electron-withdrawing nitro group and the electron-donating dimethylamino group create a polarized aromatic system, influencing its reactivity and making it a valuable precursor for a range of chemical transformations.[2] This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its synthesis and applications, offering valuable insights for professionals in chemical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69261-01-4 | [1] |

| Molecular Formula | C₈H₉FN₂O₂ | [3] |

| Molecular Weight | 184.17 g/mol | [3] |

| Appearance | Not explicitly stated in searches, but likely a colored crystalline solid. | |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Data not available in search results. |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and efficient synthetic pathway can be devised based on established organic chemistry principles and analogous reactions. The most direct approach involves the N,N-dimethylation of its precursor, 4-fluoro-2-nitroaniline.

Synthesis of the Precursor: 4-fluoro-2-nitroaniline

The starting material, 4-fluoro-2-nitroaniline, is a commercially available compound. For researchers requiring its synthesis, a common method is the nitration of p-fluoroacetanilide followed by hydrolysis. A modern and efficient approach utilizes a microchannel reactor to ensure better control over reaction conditions and improve safety.[4]

Reaction Scheme for 4-fluoro-2-nitroaniline Synthesis:

-

Acetylation of p-fluoroaniline: p-fluoroaniline is first protected by acetylation to form p-fluoroacetanilide.

-

Nitration of p-fluoroacetanilide: The protected aniline is then nitrated, with the nitro group predominantly directing to the ortho position due to the directing effect of the acetamido group.

-

Hydrolysis: The resulting N-(4-fluoro-2-nitrophenyl)acetamide is hydrolyzed to yield 4-fluoro-2-nitroaniline.

N,N-dimethylation of 4-fluoro-2-nitroaniline

The introduction of two methyl groups onto the primary amine of 4-fluoro-2-nitroaniline can be effectively achieved through reductive amination. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.

An alternative, yet related, method involves the use of formaldehyde in the presence of a strong acid like sulfuric acid, which can also facilitate the methylation of nitroanilines.[5]

Plausible Experimental Protocol (based on analogous reactions):

Reaction: 4-fluoro-2-nitroaniline + 2 HCHO + 2 HCOOH → this compound + 2 CO₂ + 2 H₂O

Materials:

-

4-fluoro-2-nitroaniline

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitroaniline (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (excess, e.g., 2.5-3 equivalents) dropwise. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality in Experimental Choices:

-

Excess Reagents: The use of excess formic acid and formaldehyde drives the reaction to completion and ensures the dimethylation of the primary amine.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the imine formation and subsequent reduction steps.

-

Neutralization: The neutralization step is crucial to remove the acidic formic acid and allow for the efficient extraction of the basic product into an organic solvent.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material or by-products.

Historical Context and Discovery

Applications in Research and Development

The structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

-

Pharmaceutical Intermediate: The precursor, 4-fluoro-2-nitroaniline, is a known building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] The introduction of the dimethylamino group can further modulate the pharmacological properties of a lead compound. The fluorinated and nitrated aniline core is a common motif in medicinal chemistry.

-

Dye and Pigment Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[3] The specific substitution pattern of this compound could be exploited to create dyes with unique color properties and fastness.

-

Agrochemicals: Substituted anilines are also important in the development of herbicides and pesticides.[3]

-

Materials Science: The polarized nature of the molecule suggests potential applications in the synthesis of nonlinear optical materials or as a component in specialized polymers.

Conclusion

This compound stands as a synthetically valuable compound with significant potential in various fields of chemical research and development. While its direct historical documentation is sparse, its logical synthesis from readily available precursors via established methodologies like the Eschweiler-Clarke reaction makes it an accessible target for synthetic chemists. The unique combination of a fluoro, nitro, and dimethylamino group on an aromatic ring provides a versatile platform for the design and synthesis of novel pharmaceuticals, dyes, and materials. This guide has provided a comprehensive overview of its properties, a detailed plausible synthesis protocol, and an exploration of its applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Publishing. 2021-12-03. [Link]

-

Campbell, T. W. A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society. 1949. [Link]

-

Gajda, K., Dziuk, B., & Daszkiewicz, Z. 4-Fluoro-N-methyl-N-nitroaniline. IUCrData. 2016. [Link]

-

Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. [Link]

- Halasz, A. Process for n-methylating nitroanilines and compounds prepared thereby. US3591638A. 1971-07-06.

- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. CN111018717A. 2020-04-17.

- Preparation method of 4-fluoro -N-methyl-3-nitroaniline. CN105622426A. 2016-06-01.

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. The Japan Academy. [Link]

-

An Improved Synthesis of N-Substituted-2-nitroanilines. ResearchGate. [Link]

- Preparation of fluorin

Sources

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of 4-fluoro-N,N-dimethyl-2-nitroaniline: A Technical Guide for Researchers

Introduction: A Molecule of Latent Possibilities

In the landscape of modern chemical research, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds has become a cornerstone of innovation in drug discovery, materials science, and dye chemistry. The subject of this technical guide, 4-fluoro-N,N-dimethyl-2-nitroaniline, is a molecule that, while not extensively studied, presents a compelling platform for a multitude of research endeavors. The presence of a fluorine atom can significantly enhance metabolic stability and lipophilicity in bioactive molecules, while the nitro group serves as a versatile synthetic handle for a variety of chemical transformations.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and a forward-looking perspective on its applications.

Physicochemical Properties and Synthesis

Before delving into potential research avenues, a foundational understanding of the molecule's properties and a reliable synthetic route are paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉FN₂O₂ | |

| Molecular Weight | 184.17 g/mol | |

| CAS Number | 69261-01-4 | |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Proposed Synthetic Protocol: A Two-Step Approach

Step 1: Synthesis of 4-fluoro-2-nitroaniline

This procedure is adapted from a patented method for the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, which offers high yield and safety.[2]

-

Reactants: p-fluoroacetanilide, nitric acid (68%), acetic acid, acetic anhydride.

-

Procedure:

-

Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.

-

In a Corning high-flux continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with 68% nitric acid at a molar ratio of 1:1.0-1.5.

-

Set the flow rates to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid.

-

Conduct the reaction at 30-70 °C for a residence time of 50-200 seconds.

-

The resulting mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.

-

Cool the reaction mixture in an ice bath with stirring for 30 minutes to precipitate the product.

-

Filter the solid, wash with water until the filtrate is weakly acidic or neutral, and then wash with petroleum ether.

-

Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline. The reported yield for this method is between 83-94%.[2]

-

Step 2: N,N-dimethylation of 4-fluoro-2-nitroaniline

This proposed step is based on general procedures for the N,N-dimethylation of anilines.

-

Reactants: 4-fluoro-2-nitroaniline, formaldehyde (as a methylating agent), and a suitable solvent and reducing agent system (e.g., formic acid - Eschweiler-Clarke reaction).

-

Procedure:

-

To a solution of 4-fluoro-2-nitroaniline in formic acid, add aqueous formaldehyde.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.

Rationale:

-

Fluorine's Role: The fluorine atom can enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[1]

-

Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores.[3] This opens up avenues for creating libraries of compounds for biological screening.

-

Aniline Scaffold: The aniline substructure is present in numerous approved drugs, although its potential for metabolic activation to reactive metabolites necessitates careful molecular design.

Proposed Research Directions:

-

Synthesis of Bioactive Scaffolds:

-

Reduction and Derivatization: Reduce the nitro group to an amine to form 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine. This diamine can then be used as a key building block for the synthesis of various heterocyclic compounds with known biological activities, such as benzimidazoles, quinoxalines, and benzodiazepines.

-

Buchwald-Hartwig and Suzuki Couplings: The aromatic ring can be further functionalized via cross-coupling reactions to introduce diverse substituents and build molecular complexity.

-

Experimental Protocol: Synthesis and Screening of a Benzimidazole Library

-

Reduction of this compound:

-

Dissolve this compound in ethanol or methanol.

-

Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.

-

-

Benzimidazole Formation (Phillips-Ladenburg Synthesis):

-

To a solution of the diamine in a suitable solvent (e.g., ethanol or acetic acid), add a variety of aldehydes (R-CHO).

-

Heat the reaction mixture to reflux. An oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, and the product may precipitate. If not, perform an aqueous workup and extract with an organic solvent.

-

Purify the resulting benzimidazole derivatives by recrystallization or column chromatography.

-

-

Biological Screening:

-

Screen the synthesized library of benzimidazoles for various biological activities, such as anticancer, antimicrobial, or antiviral properties, using established in vitro assays.

-

Caption: Workflow for the synthesis and screening of a benzimidazole library.

Potential Research Area 2: Advanced Materials and Dyes

The electronic properties of this compound suggest its potential as a building block for novel organic materials and dyes.

Rationale:

-

Electron-Withdrawing and -Donating Groups: The molecule possesses a strong electron-withdrawing nitro group and an electron-donating dimethylamino group, creating a "push-pull" system. This can lead to interesting photophysical properties, such as solvatochromism and non-linear optical (NLO) behavior.

-

Precursor to Azo Dyes: The amino group (after reduction of the nitro group) can be diazotized and coupled with other aromatic compounds to form azo dyes, which are known for their vibrant colors and stability.[3]

Proposed Research Directions:

-

Synthesis and Characterization of Azo Dyes:

-

Reduce the nitro group and then perform a diazotization reaction followed by coupling with various coupling partners (e.g., phenols, anilines, or naphthols) to synthesize a range of azo dyes.

-

Characterize the photophysical properties of the synthesized dyes, including their absorption and emission spectra in different solvents to assess their solvatochromic behavior.

-

-

Investigation of Non-Linear Optical Properties:

-

Investigate the second-order NLO properties of this compound and its derivatives using techniques such as the Kurtz-Perry powder technique.

-

Experimental Protocol: Synthesis of a Novel Azo Dye

-

Reduction of the Nitro Group: Follow the protocol described in the medicinal chemistry section to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.

-

Diazotization:

-

Dissolve the diamine in an acidic solution (e.g., HCl in water) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, dissolve a coupling partner (e.g., 2-naphthol) in a basic solution (e.g., aqueous NaOH).

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Stir for some time to ensure complete reaction.

-

Filter the dye, wash with water, and dry.

-

Recrystallize from a suitable solvent to purify the product.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom. |

| ¹³C NMR | - Aromatic carbons showing characteristic shifts influenced by the fluorine, nitro, and dimethylamino groups. - A signal for the methyl carbons. |

| IR Spectroscopy | - Characteristic N-O stretching bands for the nitro group (around 1520 and 1340 cm⁻¹). - C-F stretching vibration. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 184.06. |

Conclusion and Future Outlook

This compound stands as a promising yet underexplored chemical entity. Its unique combination of functional groups provides a fertile ground for research in medicinal chemistry, materials science, and dye chemistry. The synthetic pathways outlined in this guide are based on robust and well-established chemical principles, offering a clear starting point for researchers. The proposed research directions are intended to stimulate further investigation into the potential of this versatile molecule. As the demand for novel pharmaceuticals, advanced materials, and high-performance dyes continues to grow, the exploration of such strategically functionalized building blocks will be crucial for driving innovation.

References

-

Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (CN111018717A).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

safety, handling, and MSDS of 4-fluoro-N,N-dimethyl-2-nitroaniline

An In-depth Technical Guide for Researchers

Subject: 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS: 69261-01-4)

Authored By: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets, chemical databases, and established laboratory safety principles, with an emphasis on explaining the causality behind each recommendation to ensure a culture of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a fluorinated nitroaromatic compound.[1] The presence of a nitro group, a strong electron-withdrawing entity, and a fluorine atom can significantly influence the molecule's reactivity, stability, and biological activity.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

While extensive experimental data for this specific research chemical is not widely published, a combination of supplier information and computational data provides a solid foundation for risk assessment.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69261-01-4 | [2][4][5] |

| Molecular Formula | C₈H₉FN₂O₂ | [2][3][4] |

| Molecular Weight | 184.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | (4-fluoro-2-nitrophenyl)dimethylamine, N,N-Dimethyl-4-fluoro-2-nitroaniline | [2] |

| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage. | [3][6] |

| Computed LogP | 1.7999 | [3] |

| Computed TPSA | 46.38 Ų | [3] |

Section 2: Hazard Identification and GHS Classification

The primary known hazards associated with this compound are related to acute toxicity.[3][5] However, as a senior scientist, it is crucial to apply the precautionary principle. The structurally similar compound, 4-fluoro-2-nitroaniline (the un-methylated analogue), presents additional hazards of skin and eye irritation.[7][8] It is scientifically prudent to assume these risks may also be present for the N,N-dimethyl derivative until proven otherwise.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning | [3][5] |

| Potential Hazard (by analogy) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |

| Potential Hazard (by analogy) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |

The GHS07 pictogram indicates that the substance is a moderate hazard.[9] The "Warning" signal word further underscores this classification.[3][5]

Expert Analysis & The Precautionary Principle

The causality behind these hazards lies in the molecule's structure. Nitroaromatic compounds are known for their potential toxicity, and the aniline scaffold can be a sensitizer. The N,N-dimethylation may alter the metabolic pathways compared to the primary amine analogue, but it does not eliminate the core hazardous framework. Therefore, all handling protocols must be designed to mitigate not only the documented acute toxicity but also the high probability of skin and eye irritation.

Section 3: Risk Assessment and Safe Handling Protocols

A thorough risk assessment is mandatory before any work with this compound begins. The primary routes of exposure are inhalation of dust, skin contact, and accidental ingestion. The following step-by-step protocol is a self-validating system designed to minimize these risks.

Experimental Protocol: Safe Handling Workflow

-

Preparation and Engineering Controls :

-

Causality : To mitigate inhalation risk (H332), all manipulations of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable.

-

Designate a specific area within the hood for this work to prevent cross-contamination.

-

Ensure an eyewash station and safety shower are immediately accessible and tested, a critical control for potential eye/skin irritants.

-

-

Weighing and Aliquoting :

-

Causality : The fine, dusty nature of many research chemicals makes weighing a high-risk activity for generating airborne particles.

-

Perform weighing on a draft shield inside the fume hood.

-

Use anti-static weigh boats or liners to prevent the powder from "jumping," which can lead to contamination of the balance and surrounding area.

-

Tare the receiving vessel with its cap on. Add the compound, and immediately re-cap the vessel before removing it from the balance. This minimizes the time the solid is exposed to air currents.

-

-

Solution Preparation :

-

Causality : Adding solvent to a powder can displace dust into the breathing zone if not done correctly.

-

Add the solvent to the receiving vessel containing the pre-weighed solid slowly and carefully, with the vessel still inside the fume hood.

-

Keep the sash of the fume hood at the lowest practical height during this process.

-

-

Post-Handling Decontamination :

-

Causality : Invisible residues on surfaces and equipment are a primary source of accidental dermal exposure (H312).

-

Wipe down all surfaces (balance, fume hood work surface) and external surfaces of the primary container with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a dry wipe.

-

Carefully remove and dispose of PPE as described in Section 4.

-

Wash hands thoroughly with soap and water after exiting the laboratory. Do not rely on gloves as a substitute for proper hand hygiene.[7]

-

Workflow Visualization

The following diagram illustrates the mandatory workflow for handling this compound.

Caption: Safe Handling Workflow for this compound.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense. Engineering controls are primary. The selection of PPE must be based on a comprehensive risk assessment of the potential hazards.

-

Eye/Face Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a risk of splashing or if handling larger quantities (>1g).[10]

-

Skin Protection :

-

Gloves : Use nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid. Causality : This provides a backup barrier in case the outer glove is compromised, which is critical given the H312 (Harmful in contact with skin) classification.

-

Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is mandatory. Ensure the lab coat is fully buttoned.

-

-

Respiratory Protection :

-

Under normal conditions, working in a certified fume hood provides adequate respiratory protection.

-

If there is a failure of engineering controls or during a large spill cleanup, a full-face respirator with a particulate filter (P100/P3 type) is required.[7]

-

Section 5: Emergency Response Procedures

Immediate and correct response to an emergency can significantly reduce injury.

-

Inhalation (H332) : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

-

Skin Contact (H312) : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact (Potential H319) : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion (H302) : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

-

Spill Response :

-

Evacuate the immediate area.

-

If the spill is large or outside of a containment hood, alert others and call emergency response.

-

For small spills inside a fume hood:

-

Wear appropriate PPE (double nitrile gloves, goggles, face shield, lab coat).

-

Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

-

Carefully scoop the material into a labeled, sealable waste container.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

Dispose of all cleanup materials as hazardous waste.

-

-

Section 6: Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at -20°C for optimal long-term stability.[6]

-

Disposal : This material and its container must be disposed of as hazardous waste.[11] Do not allow it to enter drains or the environment.[10] All waste, including contaminated PPE and cleanup materials, should be collected in a labeled, sealed container for disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16440018, this compound. PubChem. Retrieved from [Link]

-

American Elements. (n.d.). N,N-Dimethyl 4-fluoro-2-nitroaniline. Retrieved from [Link]

-

Chemicalbridge. (n.d.). N,N-Dimethyl 4-Fluoro-2-Nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67769, 4-Fluoro-2-nitroaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]

-

Reagentia. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Retrieved from [Link]

-

Creative Safety Supply. (n.d.). 4-Methyl-2-nitroaniline [CAS# 89-62-3] - GHS Pipe Marking Label. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 6. usbio.net [usbio.net]

- 7. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-N,N-dimethyl-2-nitroaniline as a Versatile Building Block in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Nitroanilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Fluoro-N,N-dimethyl-2-nitroaniline is a key building block that embodies this principle, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of complex pharmaceutical agents.[1][2][3] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group on an aniline ring, provides a powerful platform for a variety of chemical transformations.